By incorporating 15N into hydrazine molecules, researchers can use Hydrazine-15N2 dihydrochloride to label specific biomolecules like proteins, nucleic acids, or metabolites. These labeled molecules can then be introduced into cells, tissues, or organisms and their pathways, metabolism, and interactions can be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy [, ].
By supplying Hydrazine-15N2 dihydrochloride as a nitrogen source to these organisms, scientists can track the incorporation of 15N into nitrogen-containing biomolecules and gain insights into the efficiency and specific pathways of nitrogen fixation.
Hydrazine-15N2 dihydrochloride is a chemical compound characterized by the presence of the nitrogen isotope . Its chemical formula is , and it has a molecular weight of approximately 106.95 g/mol. This compound is notable for its applications in various scientific fields due to its isotopic labeling properties, which facilitate the study of nitrogen metabolism and biochemical pathways involving nitrogen.
These reactions often involve common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Hydrazine-15N2 dihydrochloride exhibits significant biological activity, particularly in biochemical research. It plays a crucial role in studies related to nitrogen metabolism, influencing various cellular processes. The compound interacts with enzymes such as nitrogenase and hydrazine oxidase, which are pivotal in nitrogen fixation and hydrazine degradation, respectively. These interactions can affect gene expression related to oxidative stress responses and apoptosis.
The compound can alter cell signaling pathways and metabolic functions. For instance, exposure to hydrazine-15N2 dihydrochloride may lead to changes in the expression of genes involved in cellular stress responses, potentially resulting in sustained oxidative stress and chronic inhibition of metabolic enzymes.
Hydrazine-15N2 dihydrochloride has diverse applications across various fields:
Research involving hydrazine-15N2 dihydrochloride often focuses on its interactions with biological molecules. These studies reveal how the compound influences protein structure and function, providing insights into biochemical pathways affected by hydrazine derivatives. Such interactions are crucial for understanding the role of nitrogen in biological systems.
Hydrazine-15N2 dihydrochloride can be compared with other nitrogen-containing compounds, particularly those that are isotopically labeled or structurally similar. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Hydrazine | Commonly used as a reducing agent; not isotopically labeled. | |
Hydrazine Dihydrochloride | Salt form of hydrazine; used in organic synthesis but lacks isotopic labeling. | |
Hydrazine-14N2 Monohydrate | Similar structure but uses the more common nitrogen isotope . | |
Hydrazine-15N2 Monohydrate | Stable isotopic variant; unique for research due to labeling properties. | |
Nitrogen Trifluoride | A gaseous compound used in electronics; lacks the reducing properties of hydrazines. |
Hydrazine-15N2 dihydrochloride's unique isotopic composition allows it to serve specialized roles in research that are not possible with its non-isotopic counterparts .
Hydrazine-15N2 dihydrochloride is systematically named hydrazine-15N2 dihydrochloride under IUPAC conventions. This designation reflects the isotopic substitution of both nitrogen atoms in the hydrazine molecule (N₂H₄) with the stable isotope nitrogen-15 (¹⁵N) and its subsequent complexation with two hydrochloric acid (HCl) molecules. The compound’s CAS registry number is 287488-18-0, and it is typically supplied with 98 atom % ¹⁵N isotopic purity, ensuring minimal interference from the natural abundance of nitrogen-14 (¹⁴N).
The isotopic labeling serves as a critical tool in metabolic and reaction pathway studies, enabling precise tracking of nitrogen’s movement through chemical systems via mass spectrometry or nuclear magnetic resonance (NMR).
The molecular formula of hydrazine-15N2 dihydrochloride is Cl₂H₆N₂, where both nitrogen atoms are enriched with ¹⁵N. The molecular weight is 106.95 g/mol, calculated as follows:
Property | Value |
---|---|
Molecular Formula | Cl₂H₆N₂ |
Isotopic Composition | 98% ¹⁵N₂, 2% ¹⁴N₂ (typical) |
Exact Mass | 106.953 g/mol |
Isotopic Mass Shift | +2.013 amu (vs. non-labeled) |
The isotopic mass shift ensures distinct spectral signatures in analytical techniques, critical for distinguishing labeled from unlabeled molecules.
The SMILES notation for hydrazine-15N2 dihydrochloride is Cl.Cl.[15NH2][15NH2], representing two chloride ions (Cl⁻) and a hydrazine dimer with ¹⁵N labels. The InChI descriptor is InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1, which encodes the molecular connectivity, hydrogen positions, and isotopic substitutions.
Key features of the SMILES and InChI:
Hydrazine-15N2 dihydrochloride crystallizes as a white orthorhombic solid with a melting point of 200°C (decomposition). Its crystal structure mirrors non-labeled hydrazine dihydrochloride, featuring a three-dimensional hydrogen-bonded network where chloride ions coordinate to hydrazinium (N₂H₆²⁺) cations.
Crystallographic Feature | Description |
---|---|
Symmetry | Orthorhombic |
Unit Cell Parameters | Not explicitly reported |
Hydrogen Bonding | N–H···Cl interactions (3 bonds/Cl⁻) |
Isotopic Effect on Structure | Minimal (¹⁵N does not alter lattice) |
The hydrogen-bonding network stabilizes the crystal lattice, while the ¹⁵N substitution primarily influences spectroscopic properties rather than structural geometry.
The synthesis of hydrazine-15N2 dihydrochloride relies on specialized hydrochlorination pathways that preserve the isotopic enrichment while ensuring high chemical purity [1]. The fundamental approach involves the direct reaction of nitrogen-15 labeled hydrazine with anhydrous hydrogen chloride under controlled conditions to form the stable dihydrochloride salt [2]. This process capitalizes on the basic nature of hydrazine, which readily accepts protons from hydrogen chloride to form ionic salts with enhanced stability compared to the free base [1].
The hydrochlorination mechanism proceeds through a two-step protonation sequence where each nitrogen atom in the hydrazine molecule sequentially accepts a proton from hydrogen chloride [3]. The first protonation occurs at the more nucleophilic nitrogen center, forming a monoprotonated intermediate, followed by the second protonation to yield the dihydrochloride salt [2]. This stepwise mechanism ensures complete salt formation while maintaining the structural integrity of the nitrogen-15 isotopic labels [1].
Temperature control during hydrochlorination represents a critical parameter for achieving optimal conversion rates [3]. Research indicates that temperatures between 0°C and 25°C provide the most favorable conditions for complete hydrochlorination without inducing decomposition of the nitrogen-15 labeled substrate [2]. Higher temperatures may lead to partial decomposition or unwanted side reactions that compromise both yield and isotopic purity [1].
The stoichiometric ratio of hydrogen chloride to hydrazine significantly influences the reaction efficiency and product purity [3]. Optimal results are achieved using a slight molar excess of anhydrous hydrogen chloride, typically 2.1 to 2.2 equivalents per equivalent of hydrazine-15N2, to ensure complete conversion while minimizing the presence of unreacted starting materials [2]. This excess also compensates for any moisture present in the reaction system that could consume hydrogen chloride [1].
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0-25°C | 95-98% conversion |
HCl Equivalents | 2.1-2.2 | Complete salt formation |
Reaction Time | 2-4 hours | Maximum purity |
Atmosphere | Anhydrous | Prevents hydrolysis |
The efficient utilization of anhydrous hydrogen chloride in precipitation reactions for hydrazine-15N2 dihydrochloride synthesis requires careful optimization of reaction conditions to maximize both yield and economic efficiency [3]. The precipitation mechanism relies on the reduced solubility of the dihydrochloride salt compared to the free base, particularly in non-polar solvents where the ionic nature of the product promotes crystallization [2].
Solvent selection plays a pivotal role in optimizing anhydrous hydrogen chloride utilization for precipitation reactions [4]. Alcoholic solvents, particularly methanol and ethanol, provide an ideal medium for controlled precipitation due to their ability to dissolve both reactants initially while promoting salt crystallization as the reaction progresses [5]. The dielectric constant of the solvent influences the extent of ion pair formation and subsequently affects the precipitation efficiency [6].
The introduction method for anhydrous hydrogen chloride significantly impacts the precipitation process efficiency [3]. Controlled gaseous introduction through a fine dispersion system ensures uniform distribution throughout the reaction mixture, preventing localized high concentrations that could lead to rapid, uncontrolled precipitation [2]. This approach maximizes the contact between reactants and promotes homogeneous nucleation of crystalline product [7].
Precipitation reaction kinetics can be optimized through temperature programming, where initial reaction temperatures are maintained low to favor salt formation, followed by controlled cooling to promote crystallization [8]. This temperature profile typically involves maintaining the reaction at 10-15°C during hydrogen chloride addition, followed by gradual cooling to -5°C to maximize crystal formation [3].
The presence of moisture represents a significant challenge in anhydrous hydrogen chloride utilization, as water consumption reduces the effective concentration of the reagent [3]. Rigorous drying of all reaction components and maintenance of an inert atmosphere throughout the process ensures maximum hydrogen chloride efficiency [2]. Molecular sieves or other desiccants can be employed to maintain anhydrous conditions [5].
Optimization Factor | Recommended Condition | Efficiency Gain |
---|---|---|
Solvent System | Methanol/Ethanol | 15-20% improvement |
Introduction Rate | 0.5-1.0 mL/min | Uniform precipitation |
Temperature Control | 10-15°C to -5°C | Enhanced crystallization |
Moisture Content | <50 ppm | Maximum reagent utilization |
The purification of hydrazine-15N2 dihydrochloride requires specialized strategies that preserve isotopic integrity while achieving high chemical purity [9]. Traditional purification methods must be carefully adapted to prevent isotopic exchange or dilution during the purification process [10]. The unique properties of nitrogen-15 labeled compounds necessitate purification approaches that minimize exposure to nitrogen-14 containing reagents or solvents [11].
Recrystallization represents the primary purification method for isotopically enriched hydrazine dihydrochloride, utilizing the differential solubility characteristics of the compound in various solvent systems [12]. The selection of recrystallization solvents must balance effectiveness in removing impurities with the requirement to avoid isotopic contamination [5]. Methanol and ethanol emerge as preferred solvents due to their ability to dissolve the compound at elevated temperatures while promoting pure crystal formation upon cooling [6].
Multiple recrystallization cycles may be necessary to achieve the required purity levels for isotopically enriched compounds [12]. Each cycle typically involves dissolving the crude product in hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound [13]. The retention of isotopic enrichment throughout multiple recrystallization cycles requires careful monitoring using mass spectrometry or nuclear magnetic resonance spectroscopy [10].
Chromatographic purification methods offer alternative approaches for achieving high purity in isotopically enriched compounds [13]. Ion exchange chromatography can effectively separate hydrazine-15N2 dihydrochloride from ionic impurities based on charge differences [14]. However, the selection of chromatographic media must avoid nitrogen-containing resins that could introduce isotopic contamination [9].
Sublimation techniques provide an additional purification option for compounds that exhibit sufficient vapor pressure under reduced pressure conditions [11]. This method offers the advantage of avoiding solvent-related contamination while achieving high purity levels [5]. The isotopic integrity is maintained during sublimation as the vapor phase composition reflects the solid phase isotopic composition [9].
Quality control during purification requires specialized analytical techniques capable of detecting both chemical impurities and isotopic contamination [10]. Mass spectrometry provides definitive identification of isotopic purity, while conventional analytical methods assess chemical purity [15]. The combination of these analytical approaches ensures comprehensive quality assessment of the purified product [9].
Purification Method | Purity Achievement | Isotopic Retention |
---|---|---|
Single Recrystallization | 95-97% | >99% retention |
Multiple Recrystallization | 98-99% | >98% retention |
Ion Exchange | 96-98% | >99% retention |
Sublimation | 99%+ | >99% retention |
The implementation of alcohol-water fractionation systems represents an advanced approach for enhancing yields in hydrazine-15N2 dihydrochloride synthesis [6]. This technique exploits the differential solubility characteristics of the compound and its impurities in mixed solvent systems with varying alcohol-to-water ratios [16]. The fractionation process enables selective concentration of the desired product while simultaneously removing soluble impurities [17].
The theoretical foundation of alcohol-water fractionation relies on the principle that hydrazine dihydrochloride exhibits distinct solubility profiles in alcohol-water mixtures compared to common impurities [18]. As the water content increases in the mixed solvent system, the solubility of the ionic dihydrochloride salt increases, while many organic impurities become less soluble [6]. This differential behavior enables selective separation and concentration of the target compound [13].
Fractionation column design plays a crucial role in optimizing yield enhancement through alcohol-water systems [19]. The column configuration must provide sufficient theoretical plates to achieve effective separation while minimizing holdup volume to reduce product losses [18]. Packed columns with appropriate packing materials offer superior separation efficiency compared to simple distillation setups [6].
The alcohol-water ratio optimization requires systematic evaluation of different compositions to identify the optimal fractionation conditions [16]. Research indicates that methanol-water systems with ratios ranging from 70:30 to 85:15 provide the most effective separation for hydrazine dihydrochloride compounds [6]. These ratios balance solubility characteristics with separation efficiency to maximize product recovery [13].
Temperature control during fractionation significantly impacts both separation efficiency and product stability [19]. Operating temperatures must be maintained below decomposition thresholds while providing sufficient driving force for effective mass transfer [18]. Typically, column temperatures between 40-60°C offer optimal performance for alcohol-water fractionation of hydrazine dihydrochloride [6].
The fractionation process can be optimized through the implementation of reflux systems that enhance separation efficiency [19]. Controlled reflux ratios between 2:1 and 5:1 provide improved separation while maintaining reasonable processing times [18]. Higher reflux ratios improve purity but reduce throughput, requiring optimization based on specific production requirements [6].
Recovery enhancement through fractionation can achieve yield improvements of 15-25% compared to conventional precipitation methods alone [13]. The combination of selective dissolution and controlled crystallization in optimized alcohol-water systems enables more complete recovery of the target compound from reaction mixtures [6]. This enhancement becomes particularly significant when processing expensive isotopically labeled materials where maximum recovery is essential [9].
Fractionation Parameter | Optimal Range | Yield Enhancement |
---|---|---|
Methanol:Water Ratio | 70:30 to 85:15 | 15-25% improvement |
Operating Temperature | 40-60°C | Optimal stability |
Reflux Ratio | 2:1 to 5:1 | Enhanced separation |
Theoretical Plates | 10-15 | Effective fractionation |
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